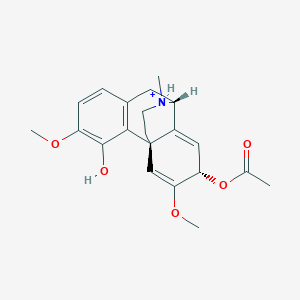
7-O-acetylsalutaridinol(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-O-acetylsalutaridinol(1+) is the conjugate acid of 7-O-acetylsalutaridinol arising from protonation of the tertiary amino function. It is a conjugate acid of a 7-O-acetylsalutaridinol.
Wissenschaftliche Forschungsanwendungen
Enzymatic Activity and Alkaloid Biosynthesis
Enzyme Purification and Characterization :
- 7-O-acetylsalutaridinol(1+) is involved in the purification and characterization of a specific enzyme, Acetyl coenzyme A:salutaridinol-7-O-acetyltransferase, from Papaver somniferum plant cell cultures. This enzyme plays a crucial role in morphine biosynthesis by catalyzing the acetyl group transfer to salutaridinol, forming salutaridinol-7-O-acetate, a key intermediate (Lenz & Zenk, 1995).
Molecular Characterization of Enzyme Involved in Morphine Biosynthesis :
- The cDNA clone corresponding to the enzyme that catalyzes the conversion of salutaridinol to salutaridinol-7-O-acetate, an immediate precursor of thebaine in the morphine biosynthetic pathway, has been isolated. This enzyme, salutaridinol 7-O-acetyltransferase, is instrumental in the morphine biosynthesis in Papaver somniferum (Grothe, Lenz, & Kutchan, 2001).
Enzymatic Mechanism in Alkaloid Biosynthesis :
- A unique enzymatic mechanism involving 7-O-acetylsalutaridinol(1+) in alkaloid biosynthesis has been identified. This enzyme catalyzes a reaction that transforms precursors into alkaloids with different ring systems depending on the reaction pH, highlighting its significance in morphine precursor formation (Lenz & Zenk, 1994).
Genetic and Molecular Studies
- Morphine Biosynthesis in Yeast :
- Research involving 7-O-acetylsalutaridinol(1+) extends to the synthesis of morphinan alkaloids in Saccharomyces cerevisiae. This includes studying the expression of enzymes that convert the precursor to salutaridinol-7-O-acetate and subsequently thebaine, demonstrating the potential of using yeast for morphinan alkaloid production (Fossati et al., 2015).
Enzymatic Reactions and Cellular Processes
Acetylcholinesterase Reactivators :
- Studies have examined the role of enzymes similar to those interacting with 7-O-acetylsalutaridinol(1+) in acetylcholinesterase reactivation, particularly relevant in treating organophosphorus nerve agent poisoning. This research contributes to understanding how enzyme activity can be manipulated for therapeutic purposes (Mercey et al., 2012).
Anti-inflammatory Properties :
- The chemical modification, such as acetylation of compounds related to 7-O-acetylsalutaridinol(1+), has been explored for anti-inflammatory properties. This includes studying the effects of such compounds on macrophage cells, providing insights into the development of new anti-inflammatory drugs (Park et al., 2020).
Eigenschaften
Produktname |
7-O-acetylsalutaridinol(1+) |
|---|---|
Molekularformel |
C21H26NO5+ |
Molekulargewicht |
372.4 g/mol |
IUPAC-Name |
[(1S,9R,12S)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azoniatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-yl] acetate |
InChI |
InChI=1S/C21H25NO5/c1-12(23)27-17-10-14-15-9-13-5-6-16(25-3)20(24)19(13)21(14,7-8-22(15)2)11-18(17)26-4/h5-6,10-11,15,17,24H,7-9H2,1-4H3/p+1/t15-,17+,21+/m1/s1 |
InChI-Schlüssel |
DNOMLUPMYHAJIY-KUDFPVQQSA-O |
Isomerische SMILES |
CC(=O)O[C@H]1C=C2[C@H]3CC4=C([C@@]2(CC[NH+]3C)C=C1OC)C(=C(C=C4)OC)O |
Kanonische SMILES |
CC(=O)OC1C=C2C3CC4=C(C2(CC[NH+]3C)C=C1OC)C(=C(C=C4)OC)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



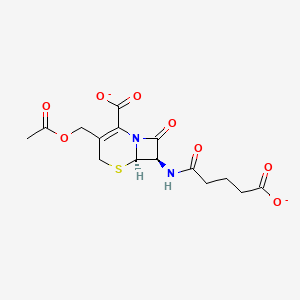
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-pyrrolidinyl]-2,6-difluorobenzenesulfonamide](/img/structure/B1263731.png)
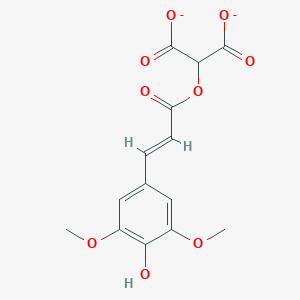
![(2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate](/img/structure/B1263734.png)
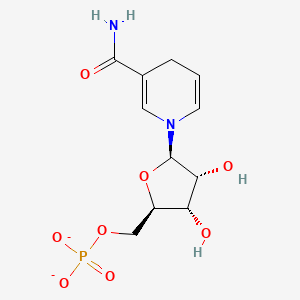
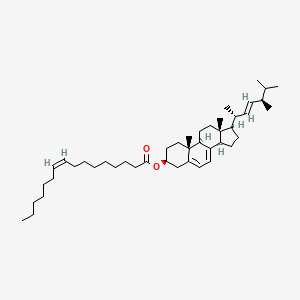

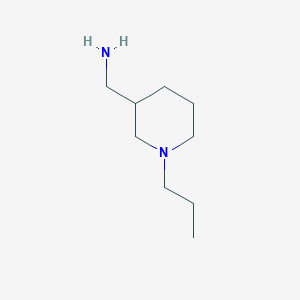
![[(1R,2S,5R,6R,7S,8R,9S,10S,11R,18R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate](/img/structure/B1263744.png)
![(15R)-13-(furan-2-ylmethyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263745.png)
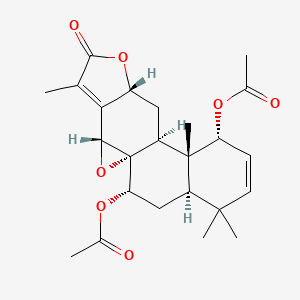
![4-[[3-(4-Chlorophenyl)-5-isoxazolyl]methyl]-1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinecarboxylic acid](/img/structure/B1263748.png)
![[(1R,2S,5S,6S,7R,8S,10S)-2,10-dihydroxy-5,6,12-trimethyl-11-oxo-8-tricyclo[5.3.2.01,6]dodecanyl] acetate](/img/structure/B1263750.png)
